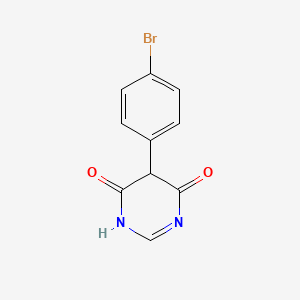
5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and barbituric acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Cyclization: The intermediate product formed from the condensation reaction undergoes cyclization to form the pyrimidine ring. This step often requires heating and may involve catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in further condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the pyrimidine ring.
Scientific Research Applications
5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Neuroprotection: Studies have shown its derivatives to possess neuroprotective and anti-neuroinflammatory properties.
Biological Studies: It is used in the study of enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in various biological pathways, such as kinases and proteases.
Molecular Docking: Studies have shown that it can bind to active sites of proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenylpyrimidine-4,6(1H,5H)-dione: Lacks the bromine substitution, leading to different reactivity and biological activity.
5-(4-chlorophenyl)pyrimidine-4,6(1H,5H)-dione: Similar structure but with a chlorine atom, which can affect its chemical properties and biological interactions.
Uniqueness
5-(4-bromophenyl)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its analogs.
Properties
IUPAC Name |
5-(4-bromophenyl)-1H-pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-9(14)12-5-13-10(8)15/h1-5,8H,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAOAGQDGIYGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
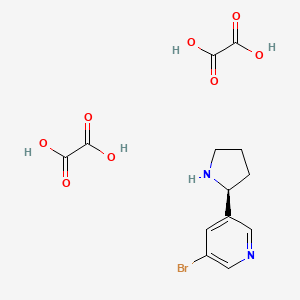
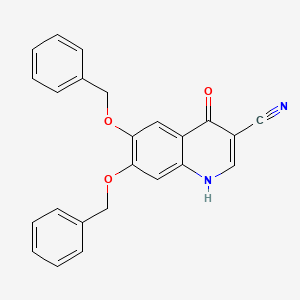
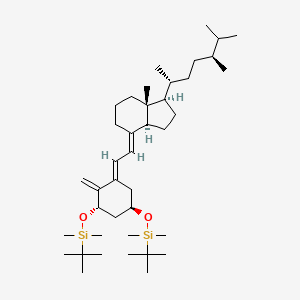
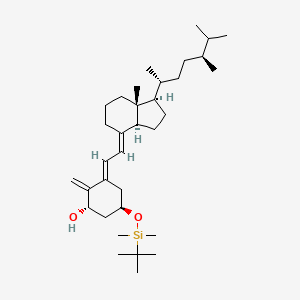
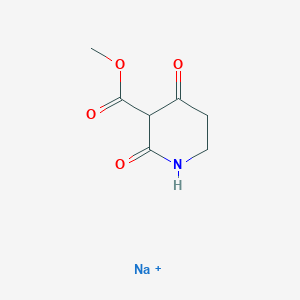
![1-(3-amino-4-methylphenyl)-9-(furan-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090825.png)
![[(1S)-1-phenylethyl]azanium;2-[[(1S,2S,6S,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]oxycarbonyl]benzoate](/img/structure/B8090872.png)
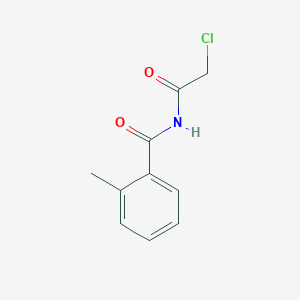
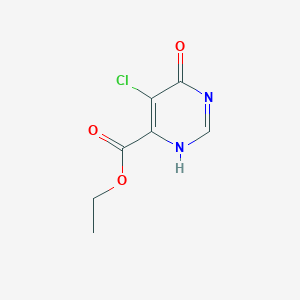
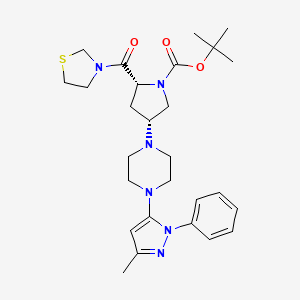
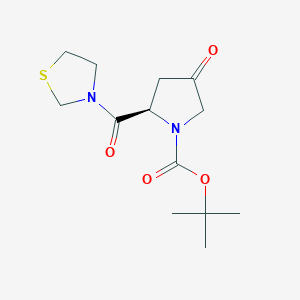
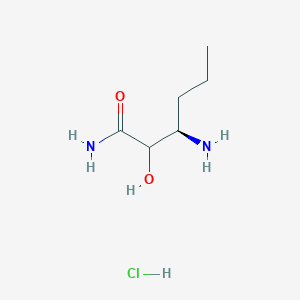
![(2S,3aS,11aS,12aR,14aS,Z)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5-methyl-4,14-dioxo-1,2,3,3a,4,5,6,7,8,9,11a,12,12a,13,14,14a-hexadecahydrocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a-carboxylic acid](/img/structure/B8090898.png)
![benzyl((3aR,4S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B8090905.png)
